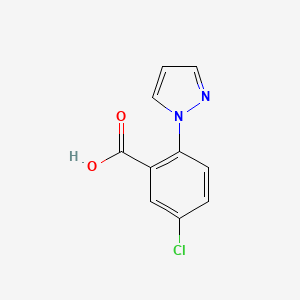

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTICYRNZNKGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273859 | |

| Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214622-57-7 | |

| Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid"

An In-depth Technical Guide to the Synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

Introduction

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a substituted benzoic acid scaffold coupled with a pyrazole moiety, serves as a crucial building block for the development of novel therapeutic agents. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and their derivatives are explored as potent inhibitors and lead compounds in drug discovery programs.[1][2] This guide provides a detailed examination of the synthetic strategies for obtaining 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols suitable for a research and development setting.

Retrosynthetic Analysis and Core Synthetic Strategies

The primary challenge in synthesizing the target molecule lies in the formation of the C-N bond between the benzoic acid ring and the pyrazole nitrogen. A retrosynthetic analysis reveals two principal disconnection points, leading to two distinct and viable synthetic strategies.

Caption: Retrosynthetic pathways for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

-

Strategy A: C-N Arylation via Ullmann Condensation: This is a convergent approach where a pre-functionalized benzoic acid derivative, typically a 2-halobenzoic acid, is coupled with pyrazole. The Ullmann condensation, a copper-catalyzed N-arylation reaction, is the classic and most direct method for this transformation.[3][4] This strategy benefits from the commercial availability of both pyrazole and suitable benzoic acid precursors.

-

Strategy B: Pyrazole Ring Formation via Cyclocondensation: This linear approach involves building the pyrazole ring onto the benzoic acid scaffold. It begins with 2-amino-5-chlorobenzoic acid, which is converted into a hydrazine derivative. This intermediate is then reacted with a 1,3-dicarbonyl compound or its equivalent to form the five-membered pyrazole ring through a cyclocondensation reaction.[5][6]

This guide will focus primarily on Strategy A, the Ullmann condensation, as it is generally more efficient and involves fewer synthetic steps. We will also provide a detailed protocol for the synthesis of a key precursor required for this route.

Detailed Methodology: The Ullmann Condensation Approach

The Ullmann condensation provides a robust pathway for the N-arylation of azoles.[4] The reaction involves coupling an aryl halide with a nucleophile, in this case, pyrazole, in the presence of a copper catalyst. Modern variations of this reaction often employ ligands to improve catalyst solubility and reactivity, allowing for lower reaction temperatures.[3]

Workflow Overview

The overall process can be visualized as a three-stage workflow, starting from a common precursor.

Caption: Three-stage workflow for the synthesis via Ullmann condensation.

Stage 1: Synthesis of Precursor: 2-Amino-5-chlorobenzoic Acid

2-Amino-5-chlorobenzoic acid is a critical starting material that can be synthesized via several reported methods. A reliable and high-yielding method is the catalytic hydrogenation of 5-chloro-2-nitrobenzoic acid.

Rationale: This reduction is highly specific to the nitro group, leaving the carboxylic acid and chloro functionalities intact. Raney Nickel is a cost-effective and highly active catalyst for this transformation, and the reaction proceeds cleanly under a hydrogen atmosphere.[7]

| Reagent/Parameter | Value | Purpose |

| 5-chloro-2-nitrobenzoic acid | 1 equivalent | Starting Material |

| Raney Nickel | ~10% w/w | Catalyst |

| Solvent | Ethanol | Reaction Medium |

| Atmosphere | Hydrogen (H₂) | Reducing Agent |

| Temperature | Room Temperature | Reaction Condition |

| Reaction Time | ~12-16 hours | To ensure full conversion |

-

To a solution of 5-chloro-2-nitrobenzoic acid (20.0 g, 99.2 mmol) in ethanol (250 mL) in a suitable hydrogenation vessel, carefully add activated Raney Nickel (approx. 2.0 g) under an inert atmosphere.

-

Seal the vessel and purge it with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or low-pressure reactor) at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

-

Wash the filter cake with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-chlorobenzoic acid as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Stage 2: Synthesis of 2,5-Dichlorobenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation used to convert an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[8]

Rationale: This reaction provides a direct route from the readily available 2-amino-5-chlorobenzoic acid to the 2,5-dichlorobenzoic acid required for the Ullmann coupling. The use of a copper(I) chloride catalyst is essential for the substitution of the diazonium group with chloride.[9] Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[8]

| Reagent/Parameter | Value | Purpose |

| 2-Amino-5-chlorobenzoic acid | 1 equivalent | Starting Material |

| Sodium Nitrite (NaNO₂) | 1.1 equivalents | Diazotizing Agent |

| Hydrochloric Acid (conc.) | ~4 equivalents | Acidic Medium & Chloride Source |

| Copper(I) Chloride (CuCl) | Catalytic | Catalyst for Substitution |

| Temperature | 0-5 °C | Stabilize Diazonium Salt |

-

Suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (4.4 g, 63.8 mmol) in 15 mL of water, keeping the temperature of the reaction mixture below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve copper(I) chloride (2.0 g, 20.2 mmol) in concentrated hydrochloric acid (20 mL) and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath (approx. 60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The solid product will precipitate.

-

Collect the crude 2,5-dichlorobenzoic acid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for purification.

Stage 3: Synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid via Ullmann Condensation

This final step assembles the target molecule through a copper-catalyzed C-N bond formation.

Rationale: The Ullmann condensation is a powerful method for forming C-N bonds with aryl halides that may be unreactive in other coupling reactions.[3] A copper(I) source, such as copper(I) iodide (CuI), is a common and effective catalyst. The reaction requires a base, typically potassium carbonate, to deprotonate the pyrazole, forming the active nucleophile. A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to facilitate the reaction, which often requires elevated temperatures.[3]

Caption: Conceptual catalytic cycle for the Ullmann C-N coupling reaction.

| Reagent/Parameter | Value | Purpose |

| 2,5-Dichlorobenzoic acid | 1 equivalent | Aryl Halide Substrate |

| Pyrazole | 1.2 equivalents | Nucleophile |

| Copper(I) Iodide (CuI) | 10-20 mol% | Catalyst |

| Potassium Carbonate (K₂CO₃) | 2 equivalents | Base |

| Solvent | DMF or NMP | High-Boiling Polar Solvent |

| Temperature | 120-150 °C | Reaction Condition |

-

To an oven-dried flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichlorobenzoic acid (5.0 g, 26.2 mmol), pyrazole (2.14 g, 31.4 mmol), potassium carbonate (7.2 g, 52.4 mmol), and copper(I) iodide (0.5 g, 2.6 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) via syringe.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Acidify the aqueous mixture to pH 2-3 with 2M hydrochloric acid. This will precipitate the carboxylic acid product.

-

Stir the resulting suspension for 1 hour, then collect the solid by vacuum filtration.

-

Wash the solid with water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Conclusion

The synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is most effectively achieved through a copper-catalyzed Ullmann condensation. This strategy, beginning with the conversion of 2-amino-5-chlorobenzoic acid to 2,5-dichlorobenzoic acid followed by C-N coupling with pyrazole, represents a robust, efficient, and scalable route. The protocols described herein are based on well-established chemical principles and provide a clear framework for researchers and drug development professionals. Careful control of reaction parameters, particularly temperature and atmospheric conditions, is crucial for achieving high yields and purity of this valuable chemical intermediate.

References

-

Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. [Link]

- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

-

Ullmann condensation. Wikipedia. [Link]

-

Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl] - IJPSI. [Link]

- WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.

-

5-Chloro-2-hydroxybenzoic acid. PMC. [Link]

-

Synthesis of 1-(5-Chloro-2-Hydroxy - Amanote Research. [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journals. [Link]

-

WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. [Link]

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

-

Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. [Link]

-

Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazol-1-(thio)carboxamides and Trifluoromethyl-1H-pyrazol-1-yl-thiazoles. SciELO. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. ijpsi.org [ijpsi.org]

- 7. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These intrinsic characteristics govern a molecule's behavior from the moment of synthesis through to its interaction with biological systems. This guide provides a detailed exploration of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry.

Molecular Identity and Structure

5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is a derivative of benzoic acid, featuring a chloro group at the 5-position and a pyrazol-1-yl group at the 2-position of the benzene ring.

Chemical Structure:

Caption: Chemical structure of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Table 1: Compound Identity

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 222.63 g/mol | [1][2] |

| Isomeric CAS Number | 957509-90-9 (for 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid) | [1][2] |

Physicochemical Properties: A Comparative and Predictive Analysis

To understand the physicochemical profile of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, it is instructive to first consider the properties of its parent scaffold, benzoic acid.

Table 2: Physicochemical Properties of Benzoic Acid

| Property | Value | Source |

| Melting Point | 122.4 °C | [3][4] |

| Boiling Point | 249.2 °C | [3][4] |

| Water Solubility | 3.44 g/L at 25 °C | [4][5] |

| pKa | 4.20 | [3][5] |

| LogP | 1.87 | [6] |

The Influence of Substituents: A Structure-Property Relationship Discussion

The addition of the chloro and pyrazolyl groups to the benzoic acid core is expected to significantly alter its physicochemical properties.

-

Acidity (pKa): The acidity of benzoic acid is influenced by the electronic effects of its substituents.[7][8] Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion.[9][10][11]

-

The chloro group is electron-withdrawing through its inductive effect.

-

The pyrazolyl group is also generally considered to be electron-withdrawing.

-

Therefore, it is anticipated that 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid will be a stronger acid (have a lower pKa) than benzoic acid.

-

-

Solubility: The solubility of a molecule is a balance of its hydrophilicity and lipophilicity.

-

The introduction of a chloro group and a pyrazolyl ring increases the molecular weight and surface area, which can decrease aqueous solubility.

-

However, the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which may enhance solubility in polar solvents. The overall effect on aqueous solubility is difficult to predict without experimental data.

-

-

Lipophilicity (LogP/LogD): LogP is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[12]

-

The addition of the chloro and pyrazolyl groups will increase the lipophilicity of the molecule compared to benzoic acid. This will result in a higher LogP value.

-

Since the molecule is an acid, its distribution between an organic and aqueous phase will be pH-dependent. Therefore, LogD, which accounts for the ionization state of the molecule at a given pH, is a more physiologically relevant parameter.

-

-

Melting Point: The melting point is influenced by the strength of the intermolecular forces in the crystal lattice. The larger and more complex structure of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, along with the potential for additional intermolecular interactions via the pyrazole ring, suggests that its melting point will likely be higher than that of benzoic acid.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visually confirm the presence of undissolved solid.

-

Phase Separation: Allow the undissolved solid to settle by gravity or use centrifugation to pellet the solid.

-

Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replicates: Perform the experiment in at least triplicate to ensure the reliability of the results.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining pKa values.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point.

Determination of the Partition Coefficient (LogP) and Distribution Coefficient (LogD)

The shake-flask method is also commonly used for the determination of LogP and LogD.

Methodology:

-

System Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer. For LogP determination, the aqueous phase should be water. For LogD, a buffer of a specific pH (e.g., 7.4) is used. The two phases should be pre-saturated with each other.

-

Compound Addition: Add a known amount of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid to the two-phase system in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in water] )

-

LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in buffered aqueous phase] )

-

Spectral Characterization

While specific spectral data for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is not currently published, the following techniques would be essential for its structural confirmation and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the number and connectivity of the hydrogen atoms. The aromatic protons on the benzene and pyrazole rings would appear in the downfield region (typically 6-9 ppm). The acidic proton of the carboxylic acid would likely be a broad singlet at a higher chemical shift (>10 ppm).

-

¹³C NMR would show the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Stability Profile

The stability of a compound under various conditions is a critical factor in its development as a therapeutic agent.

-

pH Stability: Benzoic acid derivatives can be susceptible to degradation under certain pH and temperature conditions.[3] Forced degradation studies under acidic, basic, and neutral conditions would be necessary to establish the stability profile of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

-

Photostability: The aromatic nature of the compound suggests that it may be susceptible to degradation upon exposure to UV light. Photostability studies should be conducted according to ICH guidelines.

-

Oxidative Stability: The potential for oxidative degradation should be assessed by exposing the compound to an oxidizing agent, such as hydrogen peroxide.

Conclusion

While specific experimental data for 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid remains to be published, this guide provides a comprehensive framework for its physicochemical characterization. By understanding the properties of the parent benzoic acid scaffold and the predictable influence of its chloro and pyrazolyl substituents, researchers can make informed decisions in their experimental design. The detailed protocols provided herein offer a clear path for the empirical determination of this compound's critical physicochemical parameters, which are indispensable for advancing its potential in drug discovery and development.

References

-

BYJU'S. (2022, July 21). Properties of Benzoic Acid. [Link]

-

SATHEE. Chemistry Benzoic Acid. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation. [Link]

-

PubChem. Benzoic Acid. [Link]

-

NIST. Benzoic acid, 5-chloro-2-hydroxy-. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. [Link]

-

PMC. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

-

Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. [Link]

-

NIST. Benzoic acid, 5-chloro-2-hydroxy-. [Link]

-

ResearchGate. Calculated Physicochemical Properties. [Link]

-

Beilstein Journals. (2022, May 9). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Link]

-

MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

-

Research Results in Pharmacology. (2025, June 26). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]

-

PubChem. 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid. [Link]

- Google Patents.

-

SpectraBase. 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

-

PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. [Link]

-

ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

Doc Brown. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]

-

Chemical Research in Toxicology. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

-

PubChemLite. 5-chloro-2-(1h-pyrazol-1-yl)aniline. [Link]

-

OmicsDI. S-EPMC3008994 - 5-Chloro-2-hy-droxy-benzoic acid.. [Link]

-

Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

-

Amanote Research. (2019, March 9). Synthesis of 1-(5-Chloro-2-Hydroxy. [Link]

-

NSF PAGES. (2022, July 1). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article). [Link]

-

Semantic Scholar. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti. [Link]

-

Common Chemistry. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. [Link]

-

PubMed. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

Sources

- 1. 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | 957509-90-9 [sigmaaldrich.com]

- 2. 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid | 957509-90-9 [sigmaaldrich.com]

- 3. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 11. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profiling of 5-Chloro-2-(1H-pyrazol-1-yl)benzoic Acid

[1]

Executive Summary & Chemical Context

5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid (CAS: Analogous to 957509-90-9) is a bifunctional intermediate combining a lipophilic chlorophenyl core with a polarizable pyrazole ring and a hydrophilic carboxylic acid moiety.[1] Its solubility behavior is governed by the competition between the strong crystal lattice energy (driven by

Understanding its solubility is critical for:

-

Purification: Recrystallization efficiency during synthesis (typically from 2-hydrazino-5-chlorobenzoic acid).[1]

-

Process Chemistry: Solvent selection for subsequent coupling reactions (e.g., amide bond formation).

-

Thermodynamics: Modeling solid-liquid equilibrium (SLE) for scale-up.

Theoretical Solubility Profile & Molecular Logic

Structural Analysis

The molecule exhibits "Schizophrenic" solubility characteristics due to three distinct zones:

-

Hydrophobic Domain: The 5-chloro-phenyl ring increases LogP, favoring non-polar interactions.[1]

-

-Active Domain: The

-

Hydrophilic Anchor: The carboxylic acid (-COOH) allows for dimerization (in non-polar solvents) and hydrogen bonding (in protic solvents).

-

Predicted LogP: ~2.5 – 3.2 (Moderate Lipophilicity)

-

pKa: ~3.5 – 4.0 (Benzoic acid derivative; solubility is highly pH-dependent).[1]

Solvent Interaction Prediction (Hansen Parameters)

We categorize solvents based on their interaction capability with this scaffold:

| Solvent Class | Interaction Mechanism | Predicted Solubility Trend |

| Polar Aprotic (DMF, DMSO, NMP) | Disrupts acid dimers; strong dipole interaction with pyrazole.[1] | Very High (>100 mg/mL) |

| Polar Protic (Methanol, Ethanol) | H-bonding with -COOH; solvation of pyrazole N. | High to Moderate (Temp. dependent) |

| Esters/Ketones (Ethyl Acetate, Acetone) | Dipole-dipole; useful for recrystallization. | Moderate |

| Non-Polar (Toluene, Hexane) | Weak dispersion forces; acid dimerization dominates. | Low to Negligible |

| Water | Hydrophobic effect dominates neutral form. | Very Low (pH < pKa) |

Experimental Protocol: The "Shake-Flask" Method (ASTM E1148)

To generate authoritative data, the following self-validating protocol is recommended. This workflow ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods.

Workflow Diagram

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Detailed Methodology

-

Preparation: Add excess 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid solid to 10 mL of selected solvent in a glass vial.

-

Equilibration: Place vials in a shaking water bath.

-

Validation Step: Measure concentration at 24h, 48h, and 72h.[1] Equilibrium is confirmed when

.

-

-

Temperature Range: Measure at 5°C intervals (e.g., 293.15 K to 323.15 K).

-

Sampling:

-

Pre-heat syringe and filter to the bath temperature to prevent precipitation during transfer.

-

Filter supernatant through a 0.45 µm PTFE filter.

-

-

Quantification (HPLC Conditions):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

-

Detection: UV at 254 nm (aromatic/pyrazole absorbance).

-

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be modeled to calculate the enthalpy and entropy of dissolution. This elevates the data from simple observation to predictive science.

Modified Apelblat Equation

The solubility of benzoic acid derivatives often deviates from ideality. The modified Apelblat equation is the gold standard for correlating mole fraction solubility (

- : Mole fraction of solute.

- : Absolute temperature (K).[2][3][4][5]

- : Empirical model parameters derived via multivariate regression.

Van't Hoff Analysis

For determining thermodynamic properties (

-

Interpretation: A linear plot of

vs

Strategic Applications

Recrystallization Solvent Design

Based on the structural profile, a Cooling Crystallization strategy is optimal.

-

Solvent: Ethanol or Isopropanol.

-

Logic: High solubility at boiling point (disruption of dimers) and significantly lower solubility at room temperature (re-formation of lattice).

-

Anti-Solvent: Water (acidic pH). Adding water to an alcoholic solution will drastically reduce solubility, forcing precipitation.

Reaction Solvent Selection

For coupling reactions (e.g., amide coupling with an amine):

-

Recommended: DMF or NMP.

-

Reasoning: These solvents ensure the carboxylic acid is fully dissolved and available for activation (e.g., by EDC/HOBt or HATU) without precipitation of the intermediate active ester.

References

-

Experimental Protocol: ASTM International. (2022). ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility. West Conshohocken, PA. Link

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Structural Analog Data (Benzoic Acid): Thati, J., Nordström, F., & Rasmuson, Å. C. (2010).[6] Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5129. Link

-

Tetrazole Analog Comparison: Li, Y., et al. (2016). Solubility and thermodynamic properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid in different solvents. (Note: Referenced as a structural baseline for 1H-pyrazol-1-yl derivatives).[1]

Stability and Storage Conditions for 5-Chloro-2-(1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

As a Senior Application Scientist overseeing early-phase Active Pharmaceutical Ingredient (API) characterization, I approach compound stability not merely as a set of storage rules, but as a dynamic interplay of molecular thermodynamics and environmental stressors. 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid (5-C-2-PBA) is a critical functionalized building block widely utilized in the synthesis of kinase inhibitors, factor XIa inhibitors, and advanced agrochemicals.

This whitepaper synthesizes field-proven methodologies and mechanistic causality to establish a self-validating framework for the storage and stability testing of 5-C-2-PBA.

Mechanistic Degradation Pathways (Causality & Expertise)

To design an effective storage protocol, we must first understand why 5-C-2-PBA degrades. The molecule features three distinct reactive motifs: a carboxylic acid at position 1, a pyrazole ring at position 2, and a chloro substituent at position 5.

-

Thermal Decarboxylation: The electron-withdrawing nature of the 5-chloro group increases the electrophilicity of the aromatic ring. Under extreme thermal stress, this electronic environment—coupled with the steric and inductive effects of the ortho-pyrazole group—can lower the activation energy required for the loss of CO₂, leading to decarboxylation.

-

Photolytic Dehalogenation: Halogenated aromatic systems are notoriously sensitive to ultraviolet (UV) radiation. The C-Cl bond at position 5 is susceptible to homolytic cleavage upon photon absorption. This radical-mediated pathway typically results in dehalogenated impurities or complex cross-linked dimers.

-

Solvolytic Vulnerability: While the benzoic acid core is highly stable against aqueous hydrolysis under neutral conditions, it is vulnerable to esterification when stored in reactive alcoholic solvents (e.g., methanol, ethanol) under mildly acidic conditions.

Figure 1: Primary mechanistic degradation pathways of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid.

Recommended Storage Conditions (Trustworthiness)

Based on the structural profile of 5-C-2-PBA and proxy data from closely related structural isomers like 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid, the following storage parameters represent the gold standard for maintaining >99% purity.

Solid-State Storage

-

Long-Term Archiving (Reference Standards): Store at 2°C to 8°C . The environment must be strictly desiccated (Relative Humidity < 30%) and flushed with Argon to displace oxidative atmospheric gases.

-

Active Bench Use: Room temperature (15°C to 25°C ) is acceptable for routine handling, provided the compound is kept in an amber glass vial to mitigate photolytic dehalogenation.

Solution-State Storage (e.g., DMSO Stocks for HTS)

-

Long-Term: Store at -20°C to -80°C .

-

Handling Rule: Limit to < 3 freeze-thaw cycles . Repeated cycling induces localized concentration gradients and micro-precipitation, which can permanently alter the effective molarity of the stock solution. Aliquoting is mandatory.

Figure 2: Logical decision matrix for the storage and handling of 5-C-2-PBA.

Quantitative Stability Data

To ensure regulatory compliance, stability testing must align with the ICH Q1A(R2) guidelines for new drug substances[1]. The table below summarizes the expected quantitative stability profile of 5-C-2-PBA under controlled climate chamber conditions[2].

| Storage Condition | Temperature | Relative Humidity (RH) | Duration | Expected Purity Retention |

| Long-Term (Solid) | 25°C ± 2°C | 60% ± 5% | 12–24 Months | > 98.5% |

| Accelerated (Solid) | 40°C ± 2°C | 75% ± 5% | 6 Months | > 97.0% |

| Refrigerated (Solid) | 5°C ± 3°C | Ambient | > 24 Months | > 99.5% |

| Solution (DMSO) | -20°C ± 5°C | N/A | 6–12 Months | > 95.0% (If aliquoted) |

Experimental Protocols: Self-Validating Systems

Every protocol described below is designed as a self-validating system. This means incorporating positive and negative controls to ensure that observed degradation is a true reflection of the API's intrinsic stability, not an artifact of the analytical method.

Protocol A: Stability-Indicating LC-MS Assay (SIA)

To accurately quantify degradation, a highly specific reverse-phase Liquid Chromatography-Mass Spectrometry (LC-MS) method is required.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in LC-MS grade Water.

-

Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

-

Chromatographic Conditions: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

-

Detection: Monitor via UV at 254 nm (optimal for the conjugated benzoic acid system) and positive/negative Electrospray Ionization (ESI-MS).

-

System Suitability Testing (SST): Inject a known mixture of 5-C-2-PBA and a structurally similar internal standard (e.g., 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid[3]) to validate resolution (

) prior to analyzing stability samples.

Protocol B: ICH Q1A(R2) Forced Degradation Workflow

Conduct forced degradation to deliberately generate primary degradants, proving the LC-MS method is stability-indicating[1].

-

Acid/Base Stress: Dissolve 1 mg/mL of 5-C-2-PBA in a 50:50 mixture of Acetonitrile and 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60°C for 24 hours. Neutralize before injection.

-

Oxidative Stress: Expose a 1 mg/mL solution to 3% H₂O₂ at room temperature for 24 hours. Self-Validation Check: Ensure the peroxide peak does not co-elute with the API.

-

Photolytic Stress: Spread 50 mg of solid API in a thin layer on a Petri dish. Expose to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (per ICH Q1B).

-

Thermal Stress: Heat solid API in a sealed glass ampoule at 60°C for 7 days.

References

Sources

A Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids: From Foundational Synthesis to Modern Therapeutics

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in medicinal and agricultural chemistry.[1][2][3] Its derivatives, particularly pyrazole carboxylic acids, are integral to a multitude of commercialized products, from anti-inflammatory drugs to advanced fungicides. This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole carboxylic acids. We will trace their origins from the foundational synthesis of the pyrazole ring, chronicle the development of key synthetic methodologies, and detail their emergence as a "privileged scaffold" in drug discovery and agrochemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a causal analysis of experimental choices, detailed protocols for seminal reactions, and a forward-looking perspective on this versatile class of compounds.

The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Chemistry

The history of pyrazoles begins not with a carboxylic acid, but with the synthesis of a pyrazolone derivative, a discovery that laid the groundwork for the entire field. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously created a new heterocyclic compound.[1][4] By reacting ethyl acetoacetate with phenylhydrazine, Knorr did not obtain the expected product but instead synthesized 1-phenyl-3-methyl-5-pyrazolone, a compound he later named Antipyrine and which was found to have potent antipyretic action.[1][4] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the first and most fundamental method for creating the pyrazole core.[4][5][6]

The ingenuity of the Knorr synthesis lies in its elegant simplicity: the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8] The causality of this reaction is rooted in the nucleophilic nature of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the dicarbonyl compound. The subsequent intramolecular cyclization and dehydration forge the stable aromatic pyrazole ring. This robust reaction opened the door for chemists to create a vast library of substituted pyrazoles by simply varying the starting dicarbonyl and hydrazine components.[9]

Foundational Experimental Protocol: The Knorr Pyrazole Synthesis

The following protocol is based on the principles of Knorr's original 1883 publication, adapted for modern laboratory standards. It describes the synthesis of a simple pyrazole, demonstrating the core transformation.

Objective: To synthesize 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Hydrazine hydrate

-

Ethanol (or acetic acid as solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve acetylacetone (0.1 mol) in 30 mL of ethanol. Place the flask in an ice bath and begin stirring.

-

Hydrazine Addition: Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirred solution. The addition should be controlled to manage the exothermic reaction. The rationale for slow, cooled addition is to prevent side reactions and ensure the controlled formation of the hydrazone intermediate before cyclization.

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 1-2 hours. The heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

-

Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product. If crystallization does not occur, the solvent can be partially removed under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or water to yield pure 3,5-dimethylpyrazole. This self-validating protocol relies on the distinct physical properties (melting point, spectral data) of the final product to confirm successful synthesis.

Visualizing the Knorr Synthesis Workflow

The logical flow of the Knorr synthesis, from reactants to the final heterocyclic product, is a cornerstone of pyrazole chemistry.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Expanding the Synthetic Arsenal: The Pechmann Synthesis and 1,3-Dipolar Cycloadditions

While the Knorr synthesis was revolutionary, it was not the only route to pyrazoles. In 1898, the German chemist Hans von Pechmann developed an alternative method involving the 1,3-dipolar cycloaddition of diazomethane and acetylene.[10][11] This reaction, known as the Pechmann Pyrazole Synthesis , introduced a fundamentally different approach to constructing the pyrazole ring.[10][12]

The causality here is based on the principles of pericyclic reactions. Diazomethane acts as a 1,3-dipole, which reacts with the dipolarophile (acetylene) in a concerted [3+2] cycloaddition to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.[12] The Pechmann synthesis and its variations, which utilize diazo compounds and alkynes, became a powerful tool for creating pyrazole derivatives with substitution patterns that were difficult to achieve using the Knorr method.[8][12]

Visualizing the Evolution of Synthetic Strategies

The development from classical condensation reactions to modern, more versatile methods illustrates the progress in organic synthesis.

Caption: Evolution of Pyrazole Synthetic Methodologies.

From Chemical Curiosities to Blockbuster Drugs: The Rise of Pyrazole Carboxylic Acids in Medicine

For much of their early history, pyrazole carboxylic acids were primarily of academic interest. However, the 20th century saw their rapid ascent as a privileged scaffold in drug discovery.[2][13] Their unique combination of properties—a stable aromatic core, hydrogen bond donating and accepting capabilities, and multiple sites for substitution—allows them to interact with a wide range of biological targets.[3]

Celecoxib: A Landmark in Anti-Inflammatory Therapy

The story of Celecoxib (Celebrex®) is a paradigm of modern drug discovery and highlights the importance of the pyrazole core. In the early 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[14] While traditional NSAIDs inhibit both enzymes, leading to gastrointestinal side effects from COX-1 inhibition, a selective COX-2 inhibitor was sought for safer anti-inflammatory action.[15][16]

A team at G.D. Searle (later part of Pfizer) discovered that a 1,5-diarylpyrazole scaffold could serve as a potent and selective framework.[15][17] The key to selectivity was the substitution pattern. The addition of a benzenesulfonamide moiety at the N-1 position of the pyrazole ring was found to be crucial for selective binding to the larger active site of the COX-2 enzyme.[15] This led to the synthesis of Celecoxib, which was approved by the FDA in 1998.[17]

Synthesis of Celecoxib: The industrial synthesis involves a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a Knorr-type cyclization with a substituted hydrazine.[14][17]

Rimonabant: A Tale of Therapeutic Promise and Peril

Rimonabant (Acomplia®), a pyrazole derivative discovered by Sanofi-Aventis, represents another significant chapter. It was designed as a selective cannabinoid receptor 1 (CB1) inverse agonist.[18][19][20] The endocannabinoid system is known to regulate appetite, and blocking the CB1 receptor was a novel strategy to treat obesity.[21][22] Rimonabant, with its 1,5-diarylpyrazole core, proved effective in clinical trials for weight loss and was approved in Europe in 2006.[18][20] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the complex role of the CB1 receptor in the central nervous system.[18]

The Drug Discovery Pathway: A Conceptual Workflow

The development of a pyrazole-based drug like Celecoxib follows a logical progression from biological hypothesis to a marketed therapeutic.

Caption: Conceptual workflow for pyrazole-based drug discovery.

Pyrazole Carboxylic Acids in Agrochemicals

The utility of the pyrazole scaffold is not limited to medicine. Pyrazole carboxylic acid amides, in particular, form the backbone of many highly successful agrochemicals.[3][23] They are found in fungicides, herbicides, and insecticides, demonstrating remarkable versatility.[8][24][25]

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds, which often feature a pyrazole-carboxamide core, inhibit Complex II in the mitochondrial respiratory chain of fungi, effectively shutting down their energy production.[3] This mechanism provides broad-spectrum control over a variety of plant diseases. Similarly, insecticides like Fipronil, while not a carboxylic acid itself, showcase the power of the pyrazole ring in disrupting the central nervous system of insects.[3]

Summary and Future Outlook

From its accidental discovery by Ludwig Knorr over a century ago, the pyrazole ring has evolved into one of the most reliable and versatile scaffolds in chemical science. The development of pyrazole carboxylic acids and their derivatives has been driven by an ever-deepening understanding of organic synthesis and an increasing demand for novel therapeutic and agrochemical agents. The journey from Knorr's synthesis to blockbuster drugs like Celecoxib exemplifies the power of chemical innovation. As synthetic methodologies become more sophisticated and our understanding of biological targets grows, pyrazole carboxylic acids are certain to remain a cornerstone of research and development, leading to the next generation of life-changing molecules.

Data Summary Table

| Compound/Class | Year of Discovery/Approval | Core Structure | Biological Target/Mechanism of Action | Application |

| Antipyrine | 1883 (Discovery) | Pyrazolone | Non-selective COX inhibitor | Analgesic, Antipyretic[1] |

| Celecoxib | 1998 (FDA Approval) | 1,5-Diarylpyrazole | Selective COX-2 Inhibitor | Anti-inflammatory (Arthritis)[15][17] |

| Rimonabant | 2006 (EU Approval) | 1,5-Diarylpyrazole | CB1 Receptor Inverse Agonist | Anti-obesity (Withdrawn)[18][20] |

| SDHI Fungicides | Late 20th/21st Century | Pyrazole-carboxamide | Succinate Dehydrogenase Inhibition | Agrochemical (Fungicide)[3] |

| Fipronil | 1980s (Discovery) | Phenylpyrazole | GABA-gated chloride channel antagonist | Agrochemical (Insecticide)[3] |

References

- Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Center for Biotechnology Information.

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.

- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

- Knorr Pyrazole Synthesis. (n.d.).

- Síntesis de pirazoles de Pechmann. (n.d.). Wikipedia.

- Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). ResearchGate.

- Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021). Journal of Medicinal Chemistry.

- Pechmann pyrazole synthesis. (n.d.). ResearchGate.

- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.).

- Celecoxib. (n.d.). Wikipedia.

- A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. (n.d.). Benchchem.

- Drug spotlight, Celecoxib from G. D. Searle Company. (2013). New Drug Approvals.

- Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery.

- Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

- Pechmann pyrazole synthesis. (n.d.). Semantic Scholar.

- Rimonabant: From RIO to Ban. (n.d.). National Center for Biotechnology Information.

- Huynh, A. V. (2006). Waiting in the Wings: Rimonabant for Weight Reduction. Obesity Action Coalition.

- Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006). Circulation.

- Cannabinoid receptor antagonist. (n.d.). Wikipedia.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021).

- Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).

- Hans von Pechmann. (n.d.). Wikipedia.

- Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate.

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). Journal of Medicinal Chemistry.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.

- Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information.

- Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. (n.d.). Benchchem.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information.

- RIMONABANT ACCEPTED FOR FILING BY THE FDA. (2005). Sanofi US News.

- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta.

- Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.

- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.

- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025).

- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.

- Unit 4 Pyrazole. (n.d.). Slideshare.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Síntesis de pirazoles de Pechmann - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 11. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 20. img01.pharmablock.com [img01.pharmablock.com]

- 21. obesityaction.org [obesityaction.org]

- 22. ahajournals.org [ahajournals.org]

- 23. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Versatile Nucleus with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Pyrazole Ring

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile nucleus, giving rise to a vast array of compounds with a broad spectrum of biological activities.[1][2] Its unique structural features, including its ability to participate in hydrogen bonding and various other non-covalent interactions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous clinically significant drugs and a continued, intense research focus on pyrazole-containing compounds as promising therapeutic agents.[2]

This in-depth technical guide provides a comprehensive overview of the principal biological activities associated with pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the current state of knowledge but also practical, field-proven insights into the experimental evaluation of these compounds. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed, step-by-step protocols for key in vitro and in vivo assays.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with high efficacy and low toxicity is a paramount goal in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, demonstrating the ability to interfere with various oncogenic pathways and processes.[3]

A. Mechanisms of Anticancer Action

The anticancer effects of pyrazole-containing compounds are multifaceted, often involving the targeting of key proteins that regulate cell proliferation, survival, and apoptosis.[4] Many pyrazole derivatives exert their influence by inhibiting protein kinases, which are crucial signaling molecules frequently dysregulated in cancer.[3] Notable targets include:

-

Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and preventing the uncontrolled proliferation of cancer cells.[3]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are pivotal in tumor growth, angiogenesis, and metastasis. Inhibition of these receptors by pyrazole compounds can block downstream signaling pathways, thereby impeding tumor development.[3][4]

-

PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, survival, and metabolism. Certain pyrazole derivatives have been identified as potent inhibitors of PI3 kinase, a key component of this pathway, leading to the induction of apoptosis in cancer cells.[3]

Beyond kinase inhibition, some pyrazole compounds induce apoptosis through the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[3]

Diagram: Generalized Apoptosis Induction by Pyrazole Compounds

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

B. Experimental Protocols for Anti-inflammatory Evaluation

1. In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds. [5] Principle: Sub-plantar injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [5][6] Step-by-Step Methodology:

-

Animal Acclimation and Grouping:

-

Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week. [7] * Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the pyrazole test compound (dissolved or suspended in a suitable vehicle) to the test groups, typically via oral gavage or intraperitoneal injection, at a predetermined time before carrageenan injection. [7] * Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the standard group and the vehicle to the control group. [7]

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the volume of the injected paw immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. [7]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.

-

2. In Vitro: COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is measured colorimetrically or fluorometrically by monitoring the oxidation of a substrate. The inhibition of this activity in the presence of a test compound is quantified. [8] Step-by-Step Methodology (Colorimetric):

-

Reagent Preparation:

-

Prepare assay buffer, heme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

-

-

Assay Setup:

-

In a 96-well plate, set up wells for background, 100% initial activity (enzyme without inhibitor), and inhibitor testing for both COX-1 and COX-2. [8] * Add assay buffer, heme, and the respective enzyme to the appropriate wells.

-

Add the pyrazole test compound at various concentrations to the inhibitor wells and the solvent to the 100% initial activity wells.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase activity) to all wells. [8]

-

-

Data Acquisition:

-

Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

-

Read the absorbance at 590 nm using a plate reader. [9]

-

-

Data Analysis:

-

Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for both enzymes and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

IV. Antiviral, Anticonvulsant, and Other Activities

The versatility of the pyrazole scaffold extends to a range of other important biological activities.

A. Antiviral Activity

Pyrazole derivatives have shown promise against a variety of viruses, including coronaviruses and Newcastle disease virus. [10][11]Their mechanisms of action can involve inhibiting viral entry into host cells, blocking viral replication enzymes, or interfering with other essential viral processes. [10] Experimental Protocol: Plaque Reduction Assay

This is the gold standard for quantifying the infectivity of lytic viruses and evaluating antiviral compounds. [12] Principle: A monolayer of host cells is infected with a virus in the presence of a test compound. The virus replicates and lyses the cells, forming clear zones called plaques. An effective antiviral agent will reduce the number of plaques. [12] Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells in a multi-well plate and incubate until confluent.

-

-

Virus and Compound Incubation:

-

Prepare serial dilutions of the pyrazole test compound.

-

Mix a known amount of virus with each dilution of the compound and incubate to allow the compound to interact with the virus.

-

-

Infection and Overlay:

-

Remove the medium from the cell monolayer and add the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. [11]

-

-

Incubation and Plaque Visualization:

-

Incubate the plate for a period sufficient for plaque formation (days to weeks).

-

Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells but not the plaques. [12]

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

-

B. Anticonvulsant Activity

Certain pyrazole derivatives have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential in the treatment of epilepsy. [13][5]These compounds may act by modulating GABAergic inhibition or by interacting with ion channels to reduce neuronal excitability. [14] Experimental Protocols for Anticonvulsant Screening:

1. Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures. [1][15] Principle: A supramaximal electrical stimulus is applied to an animal (mouse or rat) through corneal or auricular electrodes, inducing a tonic hindlimb extension seizure. The ability of a test compound to prevent this seizure is a measure of its anticonvulsant activity. [1][15] Step-by-Step Methodology:

-

Animal Preparation and Compound Administration:

-

Acclimate animals and administer the pyrazole test compound at various doses. [1]

-

-

Induction of Seizure:

-

At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA for mice, 60 Hz, 0.2 seconds) via corneal electrodes. [15]

-

-

Observation and Endpoint:

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection. [1] 2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

This model is used to identify compounds that may be effective against absence and myoclonic seizures. [2] Principle: The chemical convulsant pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is assessed. [10] Step-by-Step Methodology:

-

Compound Administration:

-

Administer the pyrazole test compound to the animals.

-

-

Induction of Seizures:

-

At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously. [10]

-

-

Observation and Endpoint:

-

Observe the animals for a specific period (e.g., 30 minutes) for the presence of clonic seizures (spasms of the forelimbs, hindlimbs, or jaw). The absence of these seizures indicates protection. [10]

-

C. Herbicidal and Insecticidal Activities

Beyond medicine, pyrazole derivatives have found significant applications in agriculture as herbicides and insecticides. [7]Compounds like fipronil are potent insecticides that act as GABA-gated chloride channel blockers in insects. [7]Herbicidal pyrazoles can inhibit key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO). [7]The evaluation of these activities involves specialized assays on target weed and insect species. [8][16][17]

V. Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of various pyrazole-containing compounds, as reported in the literature. This data is intended to be illustrative and highlights the potency and selectivity that can be achieved with this versatile scaffold.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Compound 37 | MCF-7 (Breast) | MTT | 5.21 | [3] |

| Compound 43 | MCF-7 (Breast) | MTT | 0.25 | [3] |

| Compounds 33, 34 | HCT116, MCF7, HepG2, A549 | MTT | < 23.7 | [3] |

| Compound 18, 19, 20, 21 | MCF7, A549, HeLa, SiHa | MTT | Micro- to nano-molar range | [3] |

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| Compound A | COX-2 | In vitro | 39.4 | [2] |

| Compound B | COX-2 | In vitro | 61.2 | [2] |

| Compound C | COX-2 | In vitro | 38.7 | [2] |

| Compound D | COX-2 | In vitro | 39.1 | [2] |

| Celecoxib | COX-2 | In vitro | 40 (Ki) | [18] |

| Compound 132b | COX-2 | In vitro | 3.5 | [19] |

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Hydrazone 21a | Bacteria | Broth Microdilution | 62.5–125 | [20] |

| Hydrazone 21a | Fungi | Broth Microdilution | 2.9–7.8 | [20] |

VI. Conclusion and Future Perspectives

The pyrazole nucleus continues to be a highly privileged scaffold in the design and development of new therapeutic agents and agrochemicals. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its enduring relevance. Future research will likely focus on the development of highly selective and potent pyrazole-based compounds with novel mechanisms of action, the exploration of pyrazole-containing hybrid molecules, and the application of advanced computational methods to guide the design of next-generation pyrazole derivatives. The comprehensive experimental approaches outlined in this guide provide a solid foundation for researchers to effectively explore and validate the immense potential of this remarkable heterocyclic system.

References

-

Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - Karger Publishers. (2021). Retrieved from [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents - Bentham Science Publisher. (n.d.). Retrieved from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022). Retrieved from [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Publishing. (2024). Retrieved from [Link]

-

Reported examples of pyrazoles as anticancer agents with different... - ResearchGate. (n.d.). Retrieved from [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules. Retrieved from [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024). Retrieved from [Link]

-

ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR. (2022). Retrieved from [Link]

-